molecular formula C6H11NO2 B112292 Methyl 1-aminocyclobutanecarboxylate CAS No. 215597-35-6

Methyl 1-aminocyclobutanecarboxylate

Cat. No. B112292
Key on ui cas rn: 215597-35-6
M. Wt: 129.16 g/mol
InChI Key: SGXOPTPGZBLQAY-UHFFFAOYSA-N
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Patent
US08269000B2

Procedure details

Concentrated H2SO4 (10 ml) was added at 0° C. to a solution of 1-(tert-butoxy-carbonylamino)-cyclobutane-1-carboxylic acid (9.29 mmol, 1 equiv.) in MeOH (30 ml), and the reaction was refluxed for 2 hours at 0° C. The solvent was removed under reduced pressure. The residue was taken up in distilled water, adjusted to pH 8-9 with saturated sodium hydrogen carbonate solution and extracted with ethyl acetate (2×200 ml). The combined organic phases were washed with distilled water (2×150 ml) and saturated NaCl solution (2×50 ml) and dried over sodium sulfate. The solvent was concentrated under reduced pressure to yield the desired product in the form of a white solid. Yield: 75%
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.29 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.C(OC([NH:13][C:14]1([C:18]([OH:20])=[O:19])[CH2:17][CH2:16][CH2:15]1)=O)(C)(C)C.[CH3:21]O>>[NH2:13][C:14]1([C:18]([O:20][CH3:21])=[O:19])[CH2:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
9.29 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CCC1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with distilled water (2×150 ml) and saturated NaCl solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1(CCC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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